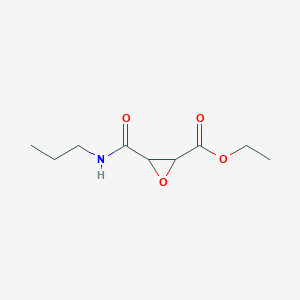
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-propyl-2,3-epoxysuccinamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes an epoxide ring, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of N-propylamine with ethyl 2,3-epoxysuccinate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-propyl-2,3-epoxysuccinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but can include alcohols, carboxylic acids, and various substituted derivatives.
Scientific Research Applications
Ethyl N-propyl-2,3-epoxysuccinamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its applications in biochemical and medicinal research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
Ethyl propanoate: Similar in structure but lacks the epoxide ring.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
IBSTYRCPQIKIOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
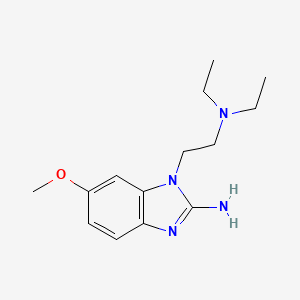
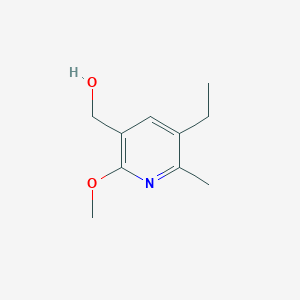
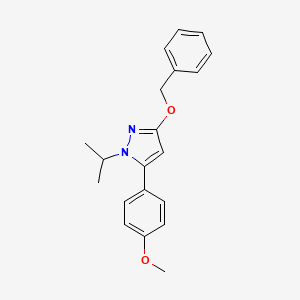
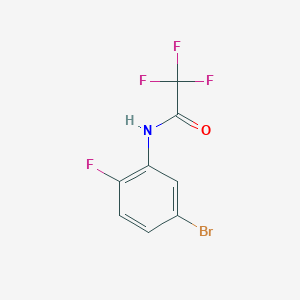
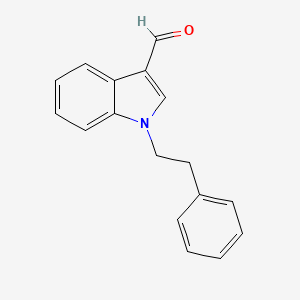
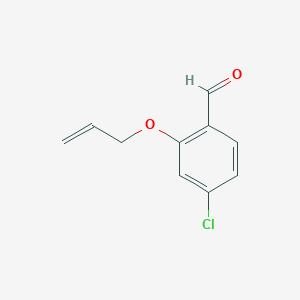
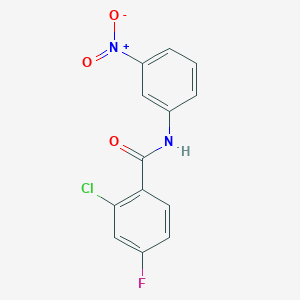
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)
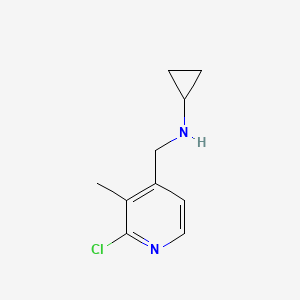
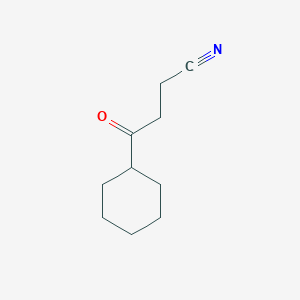
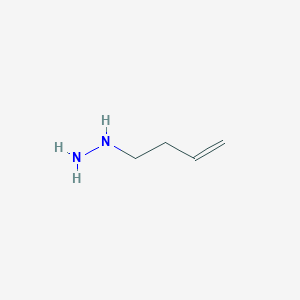

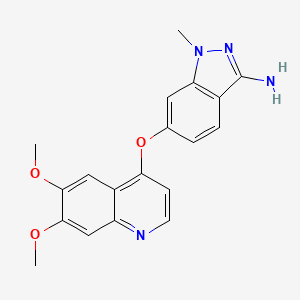
![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)
